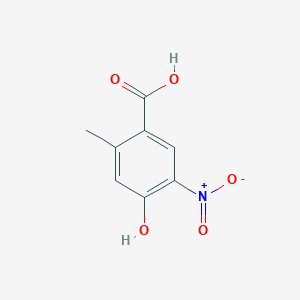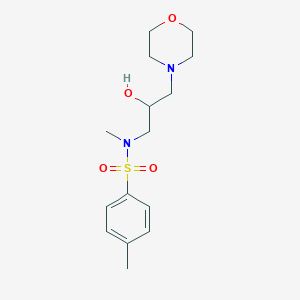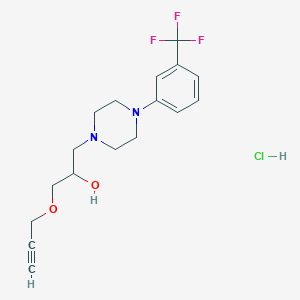![molecular formula C12H13NO6S B3017358 2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid CAS No. 954263-08-2](/img/structure/B3017358.png)
2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid is a useful research compound. Its molecular formula is C12H13NO6S and its molecular weight is 299.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
A study by Kadian et al. (2012) explored the synthesis and evaluation of 1,4-Benzoxazine analogues, including derivatives similar to 2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid. These compounds were screened for antibacterial activity against various bacterial strains, including E. coli, Staphylococcus aureus, and Pseudomonas. Several compounds demonstrated significant antibacterial activity, highlighting the potential of these derivatives in antimicrobial applications (Kadian, Maste, & Bhat, 2012).
Antimicrobial and Antioxidant Properties
Sonia et al. (2013) conducted research on benzoxazinyl pyrazolone arylidenes, structurally related to the compound . They synthesized derivatives and tested them for antimicrobial and antioxidant activities. The study provided evidence of the compound's efficacy in combating microbial infections and oxidative stress (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Hydrolysis and Reactivity Studies
A study by Iwanami et al. (1964) investigated the hydrolysis of compounds similar to this compound. They explored how these compounds react under various conditions, providing valuable insights into their chemical reactivity and potential applications in different chemical processes (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Antimycotic Activity
Research by Mukovoz et al. (2018) focused on the synthesis of bioactive derivatives of 1,4-benzoxazine, showing that these compounds exhibit antimycotic activity against various plant pathogenic fungi. This finding is significant for agricultural and pharmaceutical applications, particularly in developing antifungal agents (Mukovoz, Slepukhin, Danilova, Aysuvakova, & Glinushkin, 2018).
Microwave-Catalyzed Synthesis and Applications
A study by Dabholkar and Gavande (2003) presented a microwave-catalyzed method for synthesizing compounds structurally related to the one . The enhanced reaction rate and improved yields under microwave irradiation suggest potential industrial applications for efficient synthesis of such compounds (Dabholkar & Gavande, 2003).
Safety and Hazards
Properties
IUPAC Name |
2-(6-ethylsulfonyl-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-2-20(17,18)8-3-4-10-9(5-8)13(6-11(14)15)7-12(16)19-10/h3-5H,2,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKNKZPGBPJDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)CN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-((3,4-dimethoxyphenethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017278.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3017281.png)





![1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B3017288.png)
![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)
![N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B3017297.png)

